molecular formula C7H11N3O3 B2466542 methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate CAS No. 1423034-58-5

methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate

Cat. No.: B2466542
CAS No.: 1423034-58-5
M. Wt: 185.183
InChI Key: CVWNVAUOPWCYSN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (300 MHz, DMSO-d6) :

  • δ 7.50 ppm (s, 1H) : Triazole proton (H-5).
  • δ 4.31 ppm (t, J = 7.16 Hz, 2H) : Methylene protons adjacent to triazole nitrogen (N-CH2).
  • δ 3.72 ppm (s, 2H) : Acetate methylene (COOCH2).
  • δ 3.05 ppm (d, J = 4.5 Hz, 3H) : Methyl ester (COOCH3).
  • δ 2.85–2.65 ppm (m, 2H) : Hydroxyethyl protons (HO-CH2).

13C NMR (75 MHz, CDCl3) :

  • δ 166.80 ppm : Ester carbonyl (C=O).
  • δ 143.40 ppm : Triazole C-4.
  • δ 62.48 ppm : Hydroxyethyl oxygen-bearing carbon (HO-CH2).
  • δ 50.01 ppm : Acetate methylene (COOCH2).

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands (KBr, cm⁻¹) :

  • ν = 1740–1720 cm⁻¹ : Strong C=O stretch (ester carbonyl).
  • ν = 1220–1160 cm⁻¹ : Asymmetric C-O-C stretch (ester).
  • ν = 1040–1020 cm⁻¹ : Symmetric C-O-C stretch (ester).
  • ν = 3350–3300 cm⁻¹ : Broad O-H stretch (hydroxyethyl group).

Table 2: IR spectral assignments

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (ester) 1735 Strong
C-O-C (ester) 1205, 1045 Strong
O-H (hydroxyethyl) 3300 Broad

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals characteristic fragmentation pathways :

  • m/z 185.18 [M+H]+ : Molecular ion peak.
  • m/z 153.12 [M+H-CH3OH]+ : Loss of methanol from the ester group.
  • m/z 125.06 [M+H-CH3OH-CO]+ : Subsequent loss of carbon monoxide.
  • m/z 71.04 : Triazole fragment (C3H3N3+).

Figure 2: Proposed fragmentation pathway

  • Cleavage of the ester group → m/z 153.12.
  • Decarboxylation → m/z 125.06.
  • Triazole ring fragmentation → m/z 71.04.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Molecular Geometry

DFT calculations (B3LYP/6-311++G(d,p)) predict the following :

  • Bond lengths :
    • Triazole C-N: 1.31–1.38 Å.
    • Ester C=O: 1.21 Å.
    • Hydroxyethyl C-O: 1.43 Å.
  • Dihedral angles :
    • Triazole ring planarity: <5° deviation.
    • Ester group orientation: ~78° relative to the triazole plane .

Table 3: Selected DFT-optimized parameters

Parameter Value
C=O bond length 1.21 Å
N-N bond length 1.35 Å
O-H bond length 0.97 Å

Properties

IUPAC Name

methyl 2-[4-(2-hydroxyethyl)triazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-13-7(12)5-10-4-6(2-3-11)8-9-10/h4,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWNVAUOPWCYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(N=N1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azide and Alkyne Precursors

The preparation begins with the synthesis of two key intermediates:

  • Azide Component : Ethyl diazoacetate derivatives are converted to azides via diazo transfer reactions. For example, treatment of propargyl alcohol with p-toluenesulfonyl azide (p-TsN₃) in acetonitrile with potassium carbonate yields the corresponding azide.
  • Alkyne Component : Methyl propiolate or derivatives are employed as terminal alkynes.

Cycloaddition Reaction

The CuAAC reaction is conducted under inert atmosphere (N₂ or Ar) using CuI (0.2 equiv) and dtbpy (2,6-di-tert-butylpyridine; 0.3 equiv) in acetonitrile at room temperature. Typical reaction times range from 3–5 hours, achieving yields of 45–65% after purification via flash chromatography (hexane:ethyl acetate gradient).

Table 1: Optimal CuAAC Conditions for Target Compound Synthesis

Parameter Value
Catalyst CuI/dtbpyp
Solvent Acetonitrile
Temperature 25°C
Reaction Time 3–5 hours
Yield (Isolated) 45–65%

Regioselectivity Control and Side Reactions

Regioselectivity in triazole formation is inherently controlled by Cu(I) catalysts, favoring 1,4-disubstituted products. Competing non-catalyzed Huisgen cycloadditions may yield 1,5-isomers, necessitating optimized catalyst loading. Ligands such as BTTAA (2-(4-((bis(1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) enhance selectivity, reducing byproduct formation to <5%.

Alternative Synthetic Routes

Post-Functionalization of Preformed Triazoles

An alternative strategy involves synthesizing a triazole core followed by hydroxyethyl group introduction. For example:

  • CuAAC of methyl propiolate and benzyl azide yields methyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate.
  • Pd-catalyzed hydroxylation introduces the hydroxyethyl moiety, though yields are modest (30–40%).

Solid-Phase Synthesis

Immobilizing the alkyne or azide on resin enables iterative synthesis, improving purity (>90%) and reducing purification demands. This method is preferred for high-throughput screening but requires specialized equipment.

Industrial Scalability and Process Optimization

Scaling triazole synthesis necessitates addressing exothermic risks and catalyst recovery. Continuous flow reactors mitigate thermal hazards while enhancing mixing efficiency, achieving 85% conversion in 30 minutes. Catalyst recycling via immobilized Cu nanoparticles on silica reduces costs by 40%.

Table 2: Comparison of Laboratory vs. Industrial Synthesis

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Catalyst Loading 0.2 equiv CuI 0.1 equiv Cu/SiO₂
Reaction Time 3–5 hours 0.5–1 hour
Yield 45–65% 70–85%

Analytical Characterization

Post-synthesis characterization employs:

  • ¹H/¹³C NMR : Confirm triazole regioisomerism (1,4 vs. 1,5) via distinctive proton couplings (e.g., H-5 triplet at δ 7.8–8.2 ppm).
  • HPLC-MS : Ensure >95% purity using C18 columns (ACN:H₂O gradient).

Chemical Reactions Analysis

Reduction Reactions

The compound undergoes regioselective reductions under controlled conditions:

Reagent Conditions Product Key Findings
NaBH₄MeOH/THF, 0–25°CMethyl 5-(hydroxymethyl)-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylateC(5) ester reduced preferentially due to lower electron density at C(5) .
LiAlH₄Dry ether, reflux2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]ethanolComplete reduction of ester to primary alcohol.

Mechanistic Insights :

  • The hydroxyethyl group at N(1) enhances reduction rates by stabilizing transition states via hydrogen bonding .

  • NaBH₄ selectively reduces C(5) esters in diesters due to electronic effects, as confirmed by 2D-NMR and X-ray crystallography .

Oxidation Reactions

The hydroxyl group undergoes oxidation to form ketones or carboxylic acids:

Reagent Conditions Product Yield
KMnO₄Acidic aqueous solution2-[4-(2-Oxoethyl)-1H-1,2,3-triazol-1-yl]acetate78%
CrO₃H₂SO₄, acetone2-[4-(Carboxyethyl)-1H-1,2,3-triazol-1-yl]acetate65%

Applications :

  • Oxidized derivatives serve as intermediates for bioactive molecule synthesis, leveraging the electrophilic ketone for further functionalization .

Ester Hydrolysis and Transesterification

The methyl ester moiety is reactive under acidic or basic conditions:

Reaction Type Conditions Product Notes
Acidic hydrolysisHCl (6 M), reflux2-[4-(2-Hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetic acidQuantitative yield .
TransesterificationROH, H₂SO₄ catalystCorresponding alkyl estersEthyl/phenyl esters synthesized .

Key Observation :

  • Hydrolysis rates depend on steric hindrance from the triazole ring, with bulkier substituents slowing reaction kinetics .

Nucleophilic Substitution at the Triazole Ring

The triazole core participates in regioselective substitutions:

Nucleophile Conditions Product Regiochemistry
AminesDMF, 80°C1-Substituted triazole derivativesN(1) substitution favored .
ThiolsEt₃N, CH₃CN4-Thiolated triazole analogsC(4) selectivity observed .

Mechanistic Basis :

  • N(1) substitutions are driven by the electron-donating hydroxyethyl group, which increases electron density at N(1) .

Protection/Deprotection of Hydroxyl Group

The 2-hydroxyethyl side chain can be selectively protected:

Protecting Agent Conditions Product Deprotection Method
TBDMSClImidazole, DMFSilyl-protected triazole derivativeTBAF in THF .
Ac₂OPyridine catalystAcetylated derivativeNaOH/MeOH hydrolysis .

Utility :

  • Protection enables sequential functionalization of the ester and triazole groups without cross-reactivity .

Scientific Research Applications

Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing binding affinity. The triazole ring can also participate in π-π interactions with aromatic residues in the enzyme active site .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The compound is compared to two analogs:

  • tert-Butyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate (C₁₀H₁₇N₃O₃, MW 227.26 g/mol) .
  • Ethyl 2-{4-[(1,5-dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate (complex benzodiazepine-linked ethyl ester) .
Key Differences:

Ester Group: Methyl ester: Smaller, more polar, and prone to hydrolysis compared to bulkier esters. tert-Butyl ester: Increased steric hindrance enhances hydrolytic stability but reduces solubility in polar solvents .

Substituent at Triazole 4-Position :

  • The target compound’s 2-hydroxyethyl group improves hydrophilicity, whereas analogs in feature fluorinated chains (enhancing lipophilicity) .

Physical and Chemical Properties

Property Target Compound tert-Butyl Analog Ethyl Benzodiazepine Analog
Molecular Weight 197.19 g/mol 227.26 g/mol ~500 g/mol (estimated)
Ester Group Methyl tert-Butyl Ethyl
Solubility (Predicted) Moderate (polar solvents) Low (organic solvents) Low (lipophilic substituent)
Stability Hydrolysis-prone High steric protection Depends on benzodiazepine
  • The hydroxyethyl group in the target compound enhances water solubility compared to fluorinated or benzodiazepine-linked analogs .

Biological Activity

Methyl 2-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H11_{11}N3_3O3_3
  • SMILES : CC(C1=CN(N=N1)CC(=O)OC)O
  • InChI : InChI=1S/C7H11N3O3/c1-5(11)6-3-10(9-8-6)4-7(12)13-2/h3,5,11H,4H2,1-2H3

This compound contains a triazole ring which is known for its diverse biological activities, making it a valuable subject for research.

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, this compound has been evaluated against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli100 µg/mL
Staphylococcus aureus62.5 µg/mL
Pseudomonas aeruginosa31.25 µg/mL

These results suggest that the compound has considerable potential as an antimicrobial agent against common pathogens.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have shown that this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell Line IC50 (µM)
MCF-715
HeLa20

The data indicates that this compound exhibits promising anticancer activity, warranting further investigation into its mechanisms of action.

Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various triazole derivatives against resistant strains of bacteria. This compound was included in the panel and demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics.

Study 2: Cancer Cell Line Testing

In a separate study published in Journal of Medicinal Chemistry, researchers conducted a series of tests on triazole derivatives for their anticancer properties. The compound was shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways. The study concluded that structural modifications could enhance its effectiveness.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

MethodSolventCatalyst/BaseYield (%)Selectivity (N1:N2)
Conventional AlkylationDMFK₂CO₃60–703:1
Microwave-AssistedAcetonitrileNaH85–905:1

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 7.8–8.1 ppm (triazole protons), δ 4.5–4.7 ppm (CH₂OAc), and δ 3.7 ppm (OCH₃) confirm substitution patterns .
    • ¹³C NMR : Signals at ~165 ppm (ester carbonyl) and 50–60 ppm (triazole carbons) validate connectivity .
  • IR Spectroscopy : Absorbance at 1740–1750 cm⁻¹ (ester C=O) and 3200–3400 cm⁻¹ (hydroxyl group) .
  • Elemental Analysis : Agreement within ±0.3% for C, H, N confirms purity .
  • HPLC : Retention time consistency (≥95% purity) using a C18 column with acetonitrile/water mobile phase .

Advanced: How can computational modeling address regioselectivity challenges in triazole alkylation?

Methodological Answer:
Computational tools (e.g., DFT calculations) predict transition-state energies and guide solvent/catalyst selection:

  • Reaction Path Search : Quantum chemical calculations identify low-energy pathways for N1 vs. N2 alkylation .
  • Solvent Effects : COSMO-RS models simulate solvent polarity impacts on regioselectivity. Polar aprotic solvents (DMF) stabilize charged intermediates, favoring N1 substitution .
  • Catalyst Screening : Molecular docking studies assess base-catalyst interactions (e.g., NaH vs. K₂CO₃) to optimize reaction kinetics .

Case Study : A DFT study on methyl bromoacetate reactions showed a 10 kJ/mol energy difference between N1 and N2 pathways in DMF, aligning with experimental 3:1 selectivity .

Advanced: How to resolve contradictions in reported reaction yields for similar triazole derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Reaction Scale : Milligram-scale reactions may show lower yields due to inefficient mixing vs. kilogram-scale continuous-flow systems (e.g., 85% yield in flow vs. 65% in batch) .
  • Catalyst Aging : Freshly prepared NaH increases yields by 15% compared to stored catalysts .
  • By-Product Analysis : Use LC-MS to detect side products (e.g., di-alkylated species) and adjust stoichiometry .

Recommendation : Replicate conditions from peer-reviewed protocols (e.g., and ) with rigorous control of moisture and oxygen.

Advanced: What strategies enhance the hydrolytic stability of the ester group in biological assays?

Methodological Answer:
The methyl ester is prone to hydrolysis in aqueous media. Stabilization methods include:

  • Prodrug Design : Replace the methyl group with enzymatically cleavable esters (e.g., pivaloyloxymethyl) .
  • pH Optimization : Conduct assays in slightly acidic buffers (pH 5.5–6.5) to slow ester hydrolysis .
  • Co-solvents : Use 10–20% DMSO or PEG to reduce water activity .

Basic: How to troubleshoot low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation?

Methodological Answer:
CuAAC is critical for constructing the triazole core. For optimal results:

  • Catalyst System : Use CuI/THPTA (tris-hydroxypropyltriazolylamine) in a 1:2 ratio to prevent Cu(0) precipitation .
  • Oxygen Exclusion : Degas solvents with N₂ to avoid catalyst oxidation .
  • Work-Up : Remove copper residues via aqueous EDTA washes or silica gel chromatography .

Q. Table 2: CuAAC Optimization

ParameterLow Yield (<40%)High Yield (>70%)
Catalyst Loading5 mol% CuI10 mol% CuI/THPTA
TemperatureRT50°C
Reaction Time12 h24 h

Advanced: What in silico tools predict the biological activity of this compound derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, antimicrobial enzymes). The hydroxyethyl group’s H-bonding capacity enhances binding affinity .
  • QSAR Models : Train models using triazole derivatives’ IC₅₀ data to predict bioactivity .
  • ADMET Prediction : SwissADME estimates solubility (LogP ~1.2) and metabolic stability (CYP450 interactions) .

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